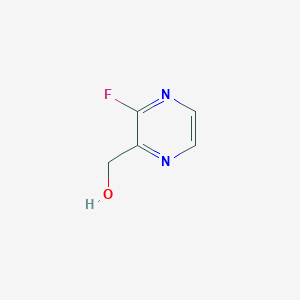

(3-Fluoropyrazin-2-yl)methanol

Description

Significance of Fluorinated Heterocycles in Chemical Research

The introduction of fluorine into heterocyclic compounds has proven to be a transformative strategy in modern medicinal chemistry. tandfonline.comtandfonline.com Fluorine's unique properties, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can significantly influence the physicochemical and biological properties of a molecule. tandfonline.comtandfonline.com The incorporation of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups, thereby increasing a drug candidate's efficacy and half-life. tandfonline.comtandfonline.comrsc.org

The strategic placement of fluorine atoms can lead to improved interactions with biological targets, such as proteins, and can alter the conformational preferences of a molecule. chim.it This has led to the development of numerous successful drugs containing fluorinated heterocyclic scaffolds. tandfonline.comtandfonline.com In fact, over 20% of all pharmaceuticals on the market contain fluorine. rsc.org The versatility of fluorinated heterocycles is demonstrated by their wide range of therapeutic applications, including in oncology, infectious diseases, and diagnostics. tandfonline.comtandfonline.com The continued development of new and efficient methods for the fluorination of heterocycles is a crucial area of research with significant implications for the pharmaceutical and materials science industries. numberanalytics.com

Contextualizing (3-Fluoropyrazin-2-yl)methanol within the Pyrazine (B50134) Chemical Space

Pyrazine and its derivatives are an important class of N-heterocycles that are prevalent in a variety of natural products and synthetic compounds. tandfonline.comresearchgate.net The pyrazine ring, a six-membered aromatic system with two nitrogen atoms in a 1,4-arrangement, is a key structural motif in many biologically active molecules. mdpi.comscispace.com Pyrazine-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. tandfonline.commdpi.com

The World Health Organization's Model List of Essential Medicines includes several drugs containing a pyrazine core, highlighting the therapeutic importance of this heterocyclic system. mdpi.com The chemical reactivity of the pyrazine ring allows for a variety of synthetic modifications, making it a versatile scaffold for drug discovery and the development of new materials. tandfonline.commdpi.comscispace.com this compound, by combining the beneficial properties of a fluorinated substituent with the proven biological relevance of the pyrazine core, represents a promising starting point for the synthesis of novel compounds with potential applications in medicinal chemistry. The presence of the hydroxymethyl group provides a reactive handle for further chemical transformations, allowing for its incorporation into larger and more complex molecular architectures. cymitquimica.com

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H5FN2O |

| Molecular Weight | 128.11 g/mol |

| CAS Number | 854817-79-9 |

| Canonical SMILES | C1=C(N=C(C=N1)F)CO |

Synthesis and Elaboration of this compound

The synthesis of this compound and its derivatives is a key area of research, enabling the exploration of its potential applications. Various synthetic strategies have been developed to access this important building block.

Established Synthetic Routes

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, general methods for the synthesis of similar fluorinated heterocyclic alcohols can be inferred. For instance, a common approach for synthesizing fluorinated pyridine-2-methanols involves the reduction of a corresponding fluorinated picolinic acid or its ester. google.com A plausible route to this compound could therefore involve the reduction of 3-fluoropyrazine-2-carboxylic acid or its ester using a suitable reducing agent like lithium aluminum hydride or sodium borohydride (B1222165).

Another potential strategy could involve the direct fluorination of a precursor molecule. However, the introduction of a fluorine atom onto a heterocyclic ring can be challenging and often requires specialized reagents and conditions. tandfonline.com Late-stage fluorination techniques are an active area of research and could provide more direct access to this compound. rsc.org

Role as a Versatile Building Block in Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of more elaborate molecules. smolecule.com The hydroxymethyl group serves as a convenient handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These transformations allow for the incorporation of the (3-fluoropyrazin-2-yl)methyl moiety into a wide range of molecular scaffolds.

This compound is a key intermediate in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. smolecule.com Its structural features make it an attractive starting material for the development of compound libraries for high-throughput screening in drug discovery programs. nih.gov The ability to readily modify the hydroxymethyl group allows for the systematic exploration of the structure-activity relationships of pyrazine-based compounds.

Applications in Medicinal Chemistry

The unique combination of a fluorinated pyrazine core and a reactive hydroxymethyl group makes this compound a valuable precursor for the synthesis of medicinally relevant compounds.

Incorporation into Biologically Active Scaffolds

The (3-fluoropyrazin-2-yl)methyl group can be incorporated into larger, more complex molecules that are designed to interact with specific biological targets. The pyrazine ring itself is a known pharmacophore, and the addition of a fluorine atom can enhance the pharmacological properties of the resulting molecule. tandfonline.comtandfonline.com The hydroxymethyl group provides a point of attachment for linking this fluorinated pyrazine unit to other molecular fragments, allowing for the construction of novel drug candidates.

The development of new synthetic methodologies is crucial for expanding the chemical space accessible from this building block. nih.gov The ability to create diverse libraries of compounds based on the this compound scaffold is essential for identifying new lead compounds in drug discovery. nih.govnih.gov

Precursor to Novel Pyrazine Derivatives with Therapeutic Potential

This compound serves as a key starting material for the synthesis of a wide array of novel pyrazine derivatives. By modifying the hydroxymethyl group, chemists can generate a variety of functional groups, each with the potential to impart unique biological activities. For example, oxidation of the alcohol to an aldehyde would allow for its use in reductive amination reactions to create a series of amines. Esterification or etherification can introduce a range of different substituents, each potentially influencing the compound's interaction with biological targets.

The exploration of these derivatives is an active area of research, with the goal of discovering new compounds with improved therapeutic profiles for a variety of diseases. The versatility of this compound as a synthetic intermediate makes it a valuable tool in the ongoing quest for new and more effective medicines.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoropyrazin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMXPHZOIPPKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoropyrazin 2 Yl Methanol

Strategic Approaches to Fluoropyrazine Scaffold Construction

The formation of the 3-fluoropyrazine ring is a critical step in the synthesis of the title compound. This can be achieved either by introducing a fluorine atom onto a pre-existing pyrazine (B50134) ring or by constructing the ring from fluorinated precursors.

Direct C-H fluorination of pyrazine and its derivatives has emerged as a powerful tool for creating fluorinated heterocycles. These methods offer atom economy and avoid the often harsh conditions of classical methods like the Balz-Schiemann reaction, which can lead to the decomposition of sensitive pyrazine rings. sioc-journal.cn

One prominent approach involves electrophilic fluorinating agents. For instance, 2-aminopyrazine (B29847) derivatives can be selectively fluorinated using reagents like Selectfluor® in an aqueous phase, yielding 5-fluoro-2-aminopyrazines with good chemoselectivity and regioselectivity. sioc-journal.cnsioc-journal.cn Another powerful electrophilic reagent, N-Fluorobenzenesulfonimide (NFSI), has been used for the palladium-catalyzed C-H bond fluorination of N-heterocyclic compounds, including pyrazine. rsc.org This method, often employing a Pd(OAc)₂ catalyst, directs fluorination to the ortho-position of the N-heterocyclic directing group. rsc.org

Late-stage fluorination using silver(II) fluoride (B91410) (AgF₂) is also a viable strategy for pyridines and diazines. nih.govacs.org The proposed mechanism involves coordination of the basic nitrogen to the silver, followed by the addition of fluoride to the electron-deficient ring system. nih.gov This technique is particularly valuable for its ability to functionalize complex molecules selectively.

Table 1: Comparison of Direct Fluorination Methods for Pyrazine Derivatives

| Method | Fluorinating Agent | Catalyst/Conditions | Position of Fluorination | Reference |

| Electrophilic Fluorination | Selectfluor® | Aqueous phase, room temperature | C-5 (of 2-aminopyrazine) | sioc-journal.cnsioc-journal.cn |

| C-H Bond Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Pd(OAc)₂/TFA | ortho to N-directing group | rsc.org |

| Late-Stage Fluorination | Silver(II) Fluoride (AgF₂) | Heat | Position α to nitrogen | nih.govacs.org |

An alternative to direct fluorination is the construction of the pyrazine ring from acyclic precursors, some of which may already contain the fluorine atom. The most traditional and widely used method for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov

Modern variations on this theme provide access to a wide range of substituted pyrazines. For example, a biomimetically inspired synthesis involves the homodimerization of α-amino aldehydes followed by air oxidation to form 2,5-disubstituted pyrazines. mdpi.com Similarly, the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant metals like manganese, can produce symmetrical 2,5-disubstituted pyrazines, releasing only hydrogen gas and water as byproducts. nih.gov

Biocatalytic methods have also been developed. Transaminases can mediate the amination of α-diketones to produce α-amino ketones, which then undergo oxidative dimerization to form the pyrazine ring. nih.gov Another green approach utilizes baker's yeast for the chemoselective reduction of β-keto-α-oximino esters, leading to an intermediate that dimerizes and aromatizes to the pyrazine product. scribd.com A one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine has been achieved from renewable 1,3-dihydroxyacetone, demonstrating a pathway that installs the hydroxymethyl group during ring formation. researchgate.net Furthermore, fluorinated building blocks can be used, such as in the reaction of pentafluoropyridine (B1199360) with diamines to create fused fluorinated pyridopyrazine systems. acs.org

Functional Group Interconversions for (3-Fluoropyrazin-2-yl)methanol

Once the 3-fluoropyrazine scaffold is in place, the hydroxymethyl group (-CH₂OH) must be installed at the C-2 position. This is typically accomplished through the reduction of a carbonyl precursor or other functional group manipulations.

A common and straightforward method to introduce the hydroxymethyl group is through the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde. For example, a pyrazine-2-carboxylate (B1225951) ester can be reduced to the primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). mdpi.com

If the precursor is a 3-fluoropyrazine-2-carboxaldehyde, milder reducing agents are sufficient. Sodium borohydride (B1222165) (NaBH₄) is frequently used for the selective reduction of aldehydes to alcohols in the presence of other reducible functional groups. google.com This transformation is analogous to the synthesis of 3-fluoropyridine-2-methanol, where 3-fluoropyridine-2-aldehyde is reduced with NaBH₄ to yield the target alcohol. google.com

Table 2: Reduction of Carbonyl Precursors to Pyrazinyl Alcohols

| Precursor Functional Group | Example Precursor | Reducing Agent | Product | Reference |

| Ester | Methyl pyrazine-2-carboxylate | Lithium aluminum hydride (LiAlH₄) | Pyrazin-2-yl-methanol | |

| Aldehyde | 3-Fluoropyridine-2-carboxaldehyde (analogous) | Sodium borohydride (NaBH₄) | 3-Fluoropyridin-2-yl-methanol | google.com |

| Ester | Pyrazolo[1,5-a]pyrimidine ester (analogous) | Diisobutylaluminium hydride (DIBAL-H) | Pyrazolo[1,5-a]pyrimidine methanol (B129727) | mdpi.com |

Beyond the reduction of carbonyls, other methods can be employed to install the hydroxymethyl group. A notable strategy involves the direct functionalization of the C-H bond at the C-2 position of 2-fluoropyrazine (B1298663). This can be achieved by deprotonation with a strong, non-nucleophilic base, such as sodium diisopropylamide (NaDA), to generate a highly reactive pyrazinyl anion. uni-muenchen.de This anion can then be trapped with an appropriate electrophile. To form this compound, formaldehyde (B43269) would serve as the required one-carbon electrophile.

Another method, demonstrated in the synthesis of steroidal pyrazine analogs, is the hydroboration-oxidation of an exocyclic double bond attached to the pyrazine ring, which results in a hydroxymethylene derivative. tandfonline.com

Asymmetric and Stereoselective Synthetic Pathways to this compound Analogs

Asymmetric synthesis is crucial when the target molecule or its analogs possess stereocenters, as different stereoisomers can exhibit vastly different biological activities. gd3services.com While specific asymmetric syntheses for this compound are not extensively documented, methods applied to its analogs provide a blueprint for potential stereoselective routes.

The synthesis of complex chiral molecules, such as bis-steroidal pyrazine derivatives, has been achieved with stereocontrol. tandfonline.com For these molecules, the stereochemistry of substituents on the pyrazine core significantly influences their biological potency. tandfonline.com

General strategies in asymmetric synthesis are applicable to the preparation of chiral analogs. These include:

Use of Chiral Auxiliaries: A recyclable chiral auxiliary can be attached to a precursor molecule to direct a subsequent chemical transformation, after which the auxiliary is removed. This approach has been used on a large scale for the asymmetric synthesis of fluorinated amino acids. mdpi.com

Chiral Catalysis: Enantioselective catalysts can be used to favor the formation of one enantiomer over another. This is seen in iridium-catalyzed enantioselective B-H alkenylation to create chiral-at-cage o-carboranes nih.gov and in proline-based organocatalysis for asymmetric aldol (B89426) reactions. tcichemicals.com

Substrate-Controlled Diastereoselection: In molecules with existing stereocenters, new stereocenters can be introduced with high selectivity, as demonstrated in the synthesis of 2,3-methanoleucine stereoisomers from common intermediates. nih.gov

These principles could be adapted to synthesize chiral analogs of this compound, for instance, by the asymmetric reduction of a prochiral ketone precursor or by the enantioselective addition of a nucleophile to a pyrazine-2-carboxaldehyde derivative.

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound and its precursors relies heavily on catalytic transformations to achieve high efficiency and selectivity. Catalysts are employed in key steps such as C-C bond formation, functional group interconversion, and reduction.

One of the pivotal steps in many synthetic routes is the reduction of a carbonyl group, such as an ester or an aldehyde, to the primary alcohol of the target molecule. This is frequently accomplished via catalytic hydrogenation. Catalysts such as copper-based systems (e.g., Cu/ZnO/Al2O3) are widely used for methanol synthesis from syngas and can be adapted for the reduction of carbonyls. nih.govmdpi.com For instance, the ternary Cu/ZnO/Al2O3 catalyst is a staple in industrial methanol production, valued for its high activity and durability. bibliotekanauki.pl Modified versions, including those doped with zirconium, have shown even higher activity, demonstrating an approximately 30% increase in performance under certain operating conditions compared to standard industrial catalysts. bibliotekanauki.pl While direct hydrogenation of a (3-Fluoropyrazin-2-yl) ester is specific, the principles from broader methanol synthesis catalysis are applicable, particularly regarding catalyst composition and reaction conditions.

In addition to hydrogenation, cross-coupling reactions are instrumental in building the pyrazine core or attaching necessary side chains. Modern catalytic methods, such as photoredox catalysis, have enabled novel transformations. For example, an iridium-based photoredox catalyst, {Ir[dFCF3(ppy)2]dtbbpy}PF6, has been successfully used in the cross-dehydrogenative coupling of N-Boc morpholine (B109124) to a fluoropyrazine core. scienceopen.com This demonstrates the potential for using light-mediated catalysis to form C-N bonds adjacent to the pyrazine ring, a strategy that could be adapted for intermediates in the synthesis of this compound. scienceopen.com

The introduction of the fluorine atom itself often involves catalysis. The Halex process (halogen exchange), for instance, can be used to convert a chloro-substituted pyrazine to its fluoro-analog. This reaction is typically facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in the presence of a fluoride source like potassium fluoride (KF). nih.gov This catalytic approach is crucial for producing fluorinated heterocyclic intermediates on a large scale. nih.gov

Below is a table summarizing catalytic systems relevant to the synthesis of fluorinated pyrazines.

| Reaction Type | Catalyst System | Substrate Example | Key Features |

| Hydrogenation | Cu/ZnO/Al2O3/Zr | CO/CO2/H2 | High activity for methanol synthesis, adaptable for carbonyl reduction. bibliotekanauki.pl |

| Photoredox Coupling | {Ir[dFCF3(ppy)2]dtbbpy}PF6 | Fluoropyrazine & N-Boc morpholine | Enables C-N bond formation under mild, light-mediated conditions. scienceopen.com |

| Halogen Exchange | KF / TBAB | 3,6-dichloropyrazine-2-carbonitrile | Catalytic fluorination for scalable production of fluoro-heterocycles. nih.gov |

| Liquid Phase Hydrogenation | Ni(CO)4/KOCH3 | Syngas | Achieves high selectivity (>95%) to methanol in a liquid-phase system. mdpi.com |

This table is generated based on data from analogous and relevant chemical syntheses.

Principles of Green Chemistry in the Preparation of Fluorinated Pyrazinemethanols

The synthesis of fluorinated pyrazinemethanols, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rroij.com These principles influence the choice of reagents, solvents, and reaction conditions.

A primary focus is on atom economy and the use of safer fluorinating agents. Traditional fluorination methods can employ hazardous reagents like elemental fluorine (F2) or sulfur tetrafluoride (SF4). rroij.com Green chemistry promotes the use of alternatives such as Selectfluor™ (a brand of F-TEDA-BF4) or Deoxo-Fluor™, which are more stable and user-friendly. rroij.com The development of catalytic methods that utilize simple fluoride salts, like alkali metal fluorides, is a key goal, as this represents a more atom-economical and lower-cost approach. dovepress.com

Catalysis is a cornerstone of green chemistry, and its application in synthesizing fluorinated pyrazinemethanols is critical. As discussed in the previous section, catalysts enable reactions to proceed with higher efficiency and selectivity, reducing the formation of byproducts and waste. rsc.org Enzymatic catalysis, in particular, represents a frontier in green synthesis. Enzymes like fluorinases can catalyze the formation of C-F bonds under mild, aqueous conditions, offering a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Cytochrome P450 enzymes have also been engineered to catalyze reactions that introduce fluoroalkyl groups, demonstrating the potential of biocatalysis in this field. nih.gov

The choice of solvents and reaction media is another important consideration. Efforts are made to replace hazardous solvents with greener alternatives. Superheated water, for example, can sometimes act as both a solvent and a catalyst, eliminating the need for separate acid catalysts in certain reactions. nih.gov Furthermore, the unique properties of fluorous technologies, which involve using highly fluorinated solvents or reagents, can facilitate easy separation and recycling of catalysts and reagents, contributing to a more sustainable process. rsc.org

Recent advances also focus on developing syntheses that avoid persistent pollutants. For instance, a method for trifluoromethylation that avoids the use of PFAS reagents has been developed, relying instead on cesium fluoride as the fluorine source. uva.nl This highlights a significant trend towards designing chemical pathways that are inherently safer and more sustainable from the ground up.

Continuous Flow Chemistry Techniques for Scalable Synthesis of this compound

For the industrial production of this compound, scalability is paramount. Continuous flow chemistry has emerged as a powerful technology to transition from laboratory-scale synthesis to large-scale manufacturing safely and efficiently. noelresearchgroup.com

Flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. This approach offers superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch reactors. vapourtec.com The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling the safe execution of highly exothermic reactions that would be dangerous in large batch vessels. noelresearchgroup.com

The synthesis of favipiravir, a structurally related fluorinated pyrazine derivative, provides an excellent case study for the benefits of flow chemistry. nih.gov In its scalable synthesis, key steps like hydrogenation and bromination were successfully implemented in continuous flow reactors. nih.govresearchgate.net This not only improved safety and control but also led to high yields (e.g., 99% for a hydrogenation step) suitable for large-scale production. nih.gov

A significant advantage of flow chemistry is its ability to handle hazardous reagents and intermediates. noelresearchgroup.com For example, the generation and immediate use of unstable or toxic compounds can be contained within the closed system of a flow reactor, minimizing operator exposure. uva.nl This is particularly relevant for fluorination reactions, which can involve toxic intermediates.

The integration of flow chemistry with other modern technologies, such as automated analytical equipment and machine learning, allows for rapid process optimization and the creation of large compound libraries. vapourtec.com Recent developments have even enabled microscale high-throughput synthesis in flow, where reaction plugs of just 100-150 µL can be processed with a cycle time of only 2-3 minutes, drastically accelerating the discovery and optimization phases. vapourtec.com

The table below compares key parameters of batch versus continuous flow processing for a reaction analogous to those used in the synthesis of fluorinated pyrazines.

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Flow Chemistry |

| Heat Transfer | Limited by surface area; poor for large volumes | Excellent due to high surface-area-to-volume ratio | Enhanced safety, better control over exotherms. noelresearchgroup.com |

| Mass Transfer | Often limited by stirring speed | Efficient mixing in microchannels | Faster reaction rates, improved yields. uva.nl |

| Scalability | Difficult; often requires re-optimization | Straightforward by running the system for longer | Predictable scale-up from lab to production. chemrxiv.orgbeilstein-journals.org |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Minimized risk of thermal runaway and exposure. uva.nlnoelresearchgroup.com |

| Productivity | Limited by cycle time (heating, cooling, etc.) | Continuous production, high throughput | Increased output ( kg/day ) from a smaller footprint. csic.es |

This table is a generalized comparison based on principles and data from flow chemistry literature.

By leveraging continuous flow technology, the synthesis of this compound can be made more robust, safer, and economically viable for large-scale applications.

Reactivity and Derivatization of 3 Fluoropyrazin 2 Yl Methanol

Transformations of the Hydroxyl Group in (3-Fluoropyrazin-2-yl)methanol

The primary alcohol functionality in this compound is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution. These transformations are crucial for the introduction of diverse functional groups and the extension of the molecular framework.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with a variety of carboxylic acids or their activated derivatives. Standard esterification conditions, such as the use of a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed to form the corresponding esters. Alternatively, reaction with acyl chlorides or anhydrides in the presence of a base provides an efficient route to these derivatives.

Etherification of this compound can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, is a common method. organic-chemistry.org Additionally, reductive etherification, where the alcohol is reacted with an aldehyde or ketone in the presence of a reducing agent, offers another pathway to ether derivatives. organic-chemistry.org

Table 1: Representative Esterification and Etherification Reactions

| Reactant | Reagents and Conditions | Product |

| This compound | Acetic anhydride, Pyridine (B92270) | (3-Fluoropyrazin-2-yl)methyl acetate |

| This compound | NaH, Benzyl bromide, THF | 2-(Benzyloxymethyl)-3-fluoropyrazine |

Controlled Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 3-fluoropyrazine-2-carbaldehyde (B7946283), or the carboxylic acid, 3-fluoropyrazine-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

For the controlled oxidation to the aldehyde, mild oxidizing agents are required to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂) are commonly employed for such transformations. google.com The use of MnO₂ in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures has been shown to be effective for the oxidation of a similar substrate, (6-chloro-3-methylpyrazin-2-yl)methanol, to its carbaldehyde. google.com

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). These powerful oxidants will typically convert the primary alcohol directly to the carboxylic acid. pearson.com

Table 2: Oxidation Reactions of this compound

| Desired Product | Reagents and Conditions |

| 3-Fluoropyrazine-2-carbaldehyde | MnO₂, THF, 50 °C |

| 3-Fluoropyrazine-2-carboxylic acid | KMnO₄, H₂O, heat |

Nucleophilic Substitution at the Hydroxymethyl Moiety

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. mdpi.commasterorganicchemistry.com Once the tosylate or mesylate is formed, it can readily undergo Sₙ2 reactions with a variety of nucleophiles, such as halides, cyanide, or azide, to introduce new functional groups at the methylene (B1212753) position. mdpi.com It is important to note that under certain conditions, treatment of benzyl-like alcohols with tosyl chloride can lead directly to the corresponding chloride. mdpi.com

Reactions Pertaining to the Fluorinated Pyrazine (B50134) Core of this compound

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of the fluorine atom, makes the aromatic core susceptible to nucleophilic attack and directed metalation.

Nucleophilic Aromatic Substitution (SNAr) on Fluoropyrazines

The fluorine atom on the pyrazine ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the pyrazine nitrogens. acsgcipr.org This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, including amines, thiols, and alkoxides. acsgcipr.orgsemanticscholar.org

SₙAr reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and often require the use of a base to deprotonate the nucleophile or to neutralize the HF formed during the reaction. acsgcipr.org The reactivity of the fluoropyrazine towards SₙAr is a valuable tool for the synthesis of a wide range of substituted pyrazine derivatives. For instance, reaction with various amines can introduce diverse amino substituents, while reaction with thiols can lead to the formation of thioethers. acsgcipr.orgsemanticscholar.org

Table 3: Representative SₙAr Reactions on a Fluoropyrazine Core

| Nucleophile | Reagents and Conditions | Product Type |

| Aniline | K₂CO₃, DMF, heat | 3-Anilino-2-(hydroxymethyl)pyrazine |

| Ethanethiol | NaH, THF | 2-(Hydroxymethyl)-3-(ethylthio)pyrazine |

Directed Metalation and Subsequent Electrophilic Quenching

The pyrazine ring can be functionalized through directed ortho metalation (DoM), a powerful strategy for the regioselective introduction of substituents. uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.org In the case of this compound, the hydroxymethyl group or a protected form thereof can act as a directing metalating group (DMG). arkat-usa.org The fluorine atom also influences the site of metalation.

Treatment with a strong base, such as an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) or a lithium amide base like lithium diisopropylamide (LDA), can deprotonate the pyrazine ring at a position ortho to the directing group. uwindsor.cawikipedia.orgbaranlab.org The resulting lithiated intermediate is a potent nucleophile and can be quenched with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, or carbon dioxide, to introduce new functional groups onto the pyrazine ring. uwindsor.cawikipedia.org For instance, the lithiation of 2-fluoropyrazine (B1298663) followed by reaction with an aldehyde has been used to synthesize derivatives of this compound. uni-muenchen.de This approach allows for the construction of more complex pyrazine-containing molecules with high regiocontrol.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

The direct use of this compound in transition metal-catalyzed cross-coupling reactions is challenging because the hydroxyl group is a poor leaving group. For the molecule to participate in common carbon-carbon bond-forming reactions such as Suzuki-Miyaura, Sonogashira, or Heck couplings, the hydroxymethyl group must first be converted into a more reactive species. unistra.fr

Standard synthetic procedures can transform the alcohol into derivatives with superior leaving groups, such as halides (chlorides, bromides) or sulfonates (tosylates, mesylates, triflates). unistra.frnih.gov These derivatives then serve as effective electrophilic partners in palladium-catalyzed cross-coupling reactions.

For instance, the conversion of the alcohol to (3-fluoropyrazin-2-yl)methyl chloride or tosylate would create a reactive benzylic-type position. This activated substrate could then be coupled with a variety of organometallic reagents. The general order of reactivity for leaving groups in such couplings is I > Br > OTf >> Cl. libretexts.org

The fluorine atom on the pyrazine ring is generally less reactive as a leaving group in palladium-catalyzed cycles compared to heavier halogens or triflates, often requiring harsh conditions or specialized catalytic systems for activation. This differential reactivity allows for selective coupling at the derivatized methyl position while preserving the C-F bond.

Below is a table of plausible cross-coupling reactions using derivatives of this compound, based on established methodologies for heterocyclic compounds. nih.govscirp.orgmdpi.com

| Derivative Name | Coupling Reaction | Coupling Partner | Typical Catalytic System | Product Class |

|---|---|---|---|---|

| (3-Fluoropyrazin-2-yl)methyl tosylate | Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 2-(Arylmethyl)-3-fluoropyrazine |

| 2-(Bromomethyl)-3-fluoropyrazine | Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Fluoro-2-(prop-2-yn-1-yl)pyrazine |

| (3-Fluoropyrazin-2-yl)methyl triflate | Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(But-3-en-1-yl)-3-fluoropyrazine derivative |

| 2-(Chloromethyl)-3-fluoropyrazine | Negishi | Organozinc reagent (Ar-ZnCl) | Pd₂(dba)₃, SPhos | 2-(Arylmethyl)-3-fluoropyrazine |

Chemo- and Regioselective Functionalization Studies of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity a central theme in its functionalization. The primary sites for reaction are the hydroxymethyl group, the C-F bond, and the aromatic C-H bonds at positions 5 and 6. The outcome of a reaction is highly dependent on the reagents and conditions employed.

Reactions at the Hydroxymethyl Group: The alcohol is readily oxidized under mild conditions (e.g., using MnO₂) to furnish 3-Fluoropyrazin-2-carbaldehyde, a key intermediate for further synthesis. More vigorous oxidation can yield the corresponding carboxylic acid. As discussed previously, it can also be converted to halides or sulfonates.

Substitution of the Fluorine Atom: The fluorine atom at C-3 is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the two ring nitrogen atoms. Strong nucleophiles, such as alkoxides or amines, can displace the fluoride, particularly at elevated temperatures. This reactivity allows for the introduction of oxygen or nitrogen substituents at the C-3 position. Studies on similarly substituted polyhalogenated heterocycles show that the choice of reaction conditions (e.g., catalytic versus neat) can dictate which halogen is substituted. nih.gov

Functionalization of Ring C-H Bonds: The pyrazine ring can be functionalized at the C-5 or C-6 positions via directed ortho metalation (DoM) or related C-H activation strategies. Treatment with a strong base like lithium diisopropylamide (LDA) could deprotonate one of the ring protons, creating a nucleophilic organolithium species that can be trapped with various electrophiles (e.g., aldehydes, alkyl halides, CO₂), allowing for regioselective substitution on the ring. rsc.org

The following table summarizes the selective functionalization possibilities.

| Target Site | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| -CH₂OH Group | Oxidation | MnO₂, DCM | 3-Fluoropyrazin-2-carbaldehyde |

| C3-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | NaOCH₃, CH₃OH, heat | (3-Methoxypyrazin-2-yl)methanol |

| C5/C6-H Bond | Directed Metalation & Electrophilic Trap | 1) LDA, THF, -78 °C; 2) Electrophile (E⁺) | (5-E-3-Fluoropyrazin-2-yl)methanol |

| -CH₂OH Group | Halogenation (Appel Reaction) | CBr₄, PPh₃ | 2-(Bromomethyl)-3-fluoropyrazine |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. mdpi.com For this compound to participate in the most common MCRs, it must first be oxidized to its corresponding aldehyde, 3-Fluoropyrazin-2-carbaldehyde . This aldehyde can then serve as the essential carbonyl component in reactions like the Ugi, Passerini, or Petasis MCRs. beilstein-journals.orgacs.org

The incorporation of the 3-fluoropyrazine moiety via an MCR can rapidly generate libraries of structurally complex and diverse molecules, which is of significant interest in fields like drug discovery. mdpi.comorganic-chemistry.org

For example, in a four-component Ugi reaction, 3-Fluoropyrazin-2-carbaldehyde could react with an amine, an isocyanide, and a carboxylic acid to form an α-acylamino amide derivative bearing the fluoropyrazine scaffold. Similarly, in a Petasis reaction, the aldehyde could react with a secondary amine and a boronic acid to yield a substituted aminomethyl derivative. beilstein-journals.org

The table below illustrates a hypothetical Ugi four-component reaction (U-4CR) utilizing 3-Fluoropyrazin-2-carbaldehyde.

| Reaction | Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Acid) | Product Structure Class |

|---|---|---|---|---|---|

| Ugi Reaction (U-4CR) | 3-Fluoropyrazin-2-carbaldehyde | Benzylamine | tert-Butyl isocyanide | Acetic acid | N-acetyl-N-benzyl-2-(tert-butylamino)-2-(3-fluoropyrazin-2-yl)acetamide |

| Petasis Reaction | 3-Fluoropyrazin-2-carbaldehyde | Piperidine | Phenylboronic acid | N/A | 1-((3-Fluoropyrazin-2-yl)(phenyl)methyl)piperidine |

Mechanistic Investigations and Theoretical Studies on 3 Fluoropyrazin 2 Yl Methanol

Elucidation of Reaction Mechanisms in (3-Fluoropyrazin-2-yl)methanol Synthesis and Transformations

The synthesis of this compound, while not extensively detailed in dedicated literature, can be understood through mechanistic principles common to the synthesis of related fluorinated heterocyclic methanols. A primary and logical synthetic route involves the reduction of a corresponding carbonyl compound, such as 3-fluoropyrazine-2-carbaldehyde (B7946283) or an ester of 3-fluoropyrazine-2-carboxylic acid.

A common method for this transformation is the use of a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄). The mechanism for the reduction of the aldehyde is illustrative:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), formally from the borohydride complex, on the electrophilic carbonyl carbon of the 3-fluoropyrazine-2-carbaldehyde. The electron-withdrawing nature of both the fluorine atom and the pyrazine (B50134) ring nitrogens increases the electrophilicity of this carbon, facilitating the attack.

Alkoxide Formation: This attack breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate.

Protonation: The resulting alkoxide is then protonated by a protic solvent (e.g., methanol (B129727) or ethanol) used in the reaction, yielding the final product, this compound, and a borate (B1201080) ester.

An alternative synthesis could involve the C-H fluorination of a pyrazin-2-ylmethanol precursor, though this often presents challenges regarding regioselectivity. nih.gov

Transformations of this compound primarily involve the reactivity of its primary alcohol functional group. Common transformations include:

Oxidation: The methanol moiety can be oxidized to 3-fluoropyrazine-2-carbaldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents, such as potassium permanganate (B83412) (KMnO₄), would yield 3-fluoropyrazine-2-carboxylic acid. The mechanism for these oxidations typically involves the formation of an intermediate ester (e.g., chromate (B82759) ester for PCC) followed by an elimination step.

Esterification: Standard esterification reactions, such as the Fischer esterification with a carboxylic acid under acidic catalysis or reaction with an acyl chloride in the presence of a base, would convert the hydroxyl group into an ester. The mechanism involves the protonation of the hydroxyl group, followed by nucleophilic attack by the carboxylic acid or direct attack on the acyl chloride.

The electron-deficient nature of the fluoropyrazine ring influences these transformations by affecting the acidity of the hydroxyl proton and the stability of reaction intermediates.

Computational Chemistry and Density Functional Theory (DFT) Analyses of this compound

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the molecular properties of this compound, even in the absence of extensive experimental studies. DFT calculations are instrumental in understanding the molecule's electronic structure, stability, and reactivity. nih.govmdpi.com

DFT calculations can map the molecule's electron density and molecular orbitals. The electronic structure of this compound is dominated by the electronegative fluorine atom and the two nitrogen atoms of the pyrazine ring. These atoms inductively withdraw electron density, rendering the heterocyclic ring electron-deficient.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. For pyrazine and its derivatives, the LUMO is typically a π* orbital of the ring system. mostwiedzy.pl The presence of the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazinylmethanol. A lower LUMO energy suggests an increased susceptibility to nucleophilic attack on the pyrazine ring.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. It is predicted to show negative potential (red/yellow) around the nitrogen and fluorine atoms, indicating regions susceptible to electrophilic attack or hydrogen bonding. Positive potential (blue) would be concentrated on the hydroxyl hydrogen and the ring hydrogen atoms, highlighting their acidic character.

Reactivity Indices: DFT allows for the calculation of reactivity descriptors. The condensed Fukui functions can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule. mdpi.com For this compound, the carbon atom bonded to fluorine (C3) and the other ring carbons are expected to be the primary sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on DFT Analogues

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Lowered by fluorine substitution | Reduced susceptibility to oxidation |

| LUMO Energy | Significantly lowered by fluorine | Increased susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Large, typical for aromatic systems | High kinetic stability |

| Dipole Moment | Significant, due to F, N, and OH groups | Polar nature, influences solubility and interactions |

| MEP | Negative potential on N, F; Positive on OH | Guides intermolecular interactions and reaction sites |

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the hydroxymethyl group to the pyrazine ring. DFT calculations can determine the potential energy surface for this rotation. The most stable conformer would likely be one that minimizes steric hindrance between the -CH₂OH group and the fluorine atom. Furthermore, an intramolecular hydrogen bond between the hydroxyl hydrogen and the adjacent ring nitrogen (N1) could stabilize a specific planar conformation, although this might be sterically disfavored.

Tautomerism in the pyrazine ring itself is generally not a significant consideration as it would disrupt the aromatic system. Unlike hydroxypyrazines, which can exist in a keto-enol tautomeric equilibrium nih.gov, this compound lacks the necessary proton on a ring nitrogen adjacent to a hydroxyl group. Therefore, it is expected to exist overwhelmingly in the depicted aromatic form.

The structure of this compound allows for several key intermolecular interactions, which can be modeled using computational methods that incorporate solvent effects (e.g., the Polarizable Continuum Model, PCM).

Hydrogen Bonding: The molecule can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the oxygen of the -OH group and the two pyrazine nitrogen atoms). These interactions are crucial for its solubility in protic solvents like water and methanol.

Dipole-Dipole Interactions: As a polar molecule, it will exhibit significant dipole-dipole interactions.

Solvation: In polar protic solvents, solvent molecules will form a solvation shell around the molecule, engaging in hydrogen bonding. In polar aprotic solvents (like DMSO or DMF), the solvent can only act as a hydrogen bond acceptor. These specific solute-solvent interactions can influence the molecule's preferred conformation and reactivity. Computational studies can quantify the energy of these interactions and predict solubility trends.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor/Acceptor Site on Molecule | Potential Partner Molecule |

| Hydrogen Bond Donation | Hydroxyl group (-OH ) | Water, alcohols, ethers, amines |

| Hydrogen Bond Acceptance | Hydroxyl oxygen (-O H) | Water, alcohols |

| Hydrogen Bond Acceptance | Pyrazine Nitrogens (N1 , N4 ) | Water, alcohols |

| Dipole-Dipole | Entire polar molecule | Other polar molecules |

Impact of Fluorine Substitution on the Electronic and Chemical Properties of the Pyrazine Ring in this compound

The substitution of a hydrogen atom with fluorine at the 3-position has a profound impact on the properties of the pyrazine ring. This is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the entire pyrazine ring, making it more "electron-deficient." While fluorine also has a lone pair that can participate in a positive mesomeric effect (+M), for halogens this effect is weak and generally overshadowed by the inductive effect.

Basicity: The electron-withdrawing nature of fluorine reduces the electron density on the pyrazine nitrogen atoms. This decreases their ability to donate a lone pair to a proton, thereby making this compound significantly less basic (lower pKa) than its non-fluorinated counterpart.

Reactivity: The reduced electron density deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the carbon atoms ortho and para to the fluorine atom, should a suitable leaving group be present.

Metabolic Stability: In a biomedical context, C-H bonds are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom, which forms a very strong C-F bond, effectively blocks this metabolic pathway at that position, often increasing the molecule's in vivo half-life.

Advanced Spectroscopic Techniques for Mechanistic Insights and Complex Structural Elucidation of this compound and its Intermediates

A combination of advanced spectroscopic techniques is essential for the unambiguous structural confirmation of this compound and for tracking the progress of its synthesis and transformation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution.

¹H NMR: Would show distinct signals for the two aromatic protons on the pyrazine ring, a signal for the methylene (B1212753) (-CH₂) protons, and a signal for the hydroxyl (-OH) proton. The coupling patterns (splitting) between these protons and with the ¹⁹F nucleus would be critical for assignment.

¹³C NMR: Would show five distinct signals for the five carbon atoms. The carbon directly bonded to fluorine (C3) would exhibit a large one-bond C-F coupling constant, which is highly characteristic.

¹⁹F NMR: Would show a single resonance, and its coupling to nearby protons would confirm the fluorine's position.

2D NMR (COSY, HSQC, HMBC): These techniques are used to establish connectivity. COSY (Correlation Spectroscopy) would show correlations between coupled protons. HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) H-C correlations, which is crucial for piecing together the molecular framework and confirming the substitution pattern. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the through-space proximity of atoms, aiding in conformational analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, confirming the elemental formula (C₅H₅FN₂O). The fragmentation pattern observed in MS/MS experiments can offer further structural clues.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands, including a broad O-H stretch for the alcohol (around 3300 cm⁻¹), C-H stretches for the aromatic and aliphatic groups, C=N and C=C stretches for the pyrazine ring (around 1400-1600 cm⁻¹), and a strong C-F stretch (around 1000-1200 cm⁻¹).

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the definitive solid-state structure, yielding precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding in the crystal lattice.

Table 3: Application of Spectroscopic Techniques for the Analysis of this compound

| Technique | Expected Observation | Information Gained |

| ¹H NMR | Signals for 2 ring-H, 1 CH₂, 1 OH; H-H and H-F coupling | Proton environment, connectivity, and proximity to fluorine |

| ¹³C NMR | 5 distinct carbon signals; large ¹J(C-F) coupling | Carbon skeleton, confirms C-F bond |

| ¹⁹F NMR | Single resonance with F-H coupling | Confirms presence and electronic environment of fluorine |

| 2D NMR | COSY, HSQC, HMBC, NOESY cross-peaks | Unambiguous assignment of all signals and molecular connectivity; conformational details |

| HRMS | Accurate m/z for the molecular ion | Confirmation of elemental formula |

| IR Spectroscopy | Characteristic stretches for O-H, C-H, C=N, C-F | Identification of functional groups |

| X-ray Cryst. | 3D electron density map | Definitive solid-state structure, bond lengths/angles, packing |

Nuclear Magnetic Resonance (NMR) for Reaction Pathway Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. nih.govnih.govresearchgate.net By observing changes in the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F, NMR allows for the identification of reactants, intermediates, products, and byproducts, thereby providing a detailed map of the reaction pathway.

In the context of synthesizing this compound, likely from a precursor such as 3-fluoropyrazine-2-carbaldehyde via reduction, ¹H and ¹⁹F NMR would be particularly insightful. The conversion of the aldehyde group to a primary alcohol would result in distinct changes in the ¹H NMR spectrum. The disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a methylene proton signal adjacent to the hydroxyl group (around 4-5 ppm) and a hydroxyl proton signal would be indicative of the reaction's progress.

¹⁹F NMR spectroscopy would be crucial for monitoring any transformations involving the fluorine substituent on the pyrazine ring. rsc.orgresearchgate.net The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and any side reactions or rearrangements involving the fluorinated ring would be readily detected.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Species in the Synthesis of this compound

| Compound | Proton | Predicted Chemical Shift (δ, ppm) |

| 3-Fluoropyrazine-2-carbaldehyde | Aldehyde (-CHO) | 9.5 - 10.5 |

| Pyrazine H-5 | 8.5 - 8.8 | |

| Pyrazine H-6 | 8.6 - 8.9 | |

| This compound | Methylene (-CH₂OH) | 4.5 - 5.0 |

| Hydroxyl (-OH) | Variable (2.0 - 5.0) | |

| Pyrazine H-5 | 8.3 - 8.6 | |

| Pyrazine H-6 | 8.4 - 8.7 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and heterocyclic systems. acs.orgacs.orgresearchgate.netrsc.orgresearchgate.net

By acquiring NMR spectra at various time points during the reaction, kinetic data can be extracted, providing insights into the reaction rates and the influence of different reaction parameters. Two-dimensional NMR techniques, such as COSY and HMQC, could further aid in the structural confirmation of transient intermediates.

Mass Spectrometry for Unraveling Complex Reaction Mixtures

Mass spectrometry (MS) is an indispensable tool for the analysis of complex reaction mixtures, offering high sensitivity and the ability to identify compounds based on their mass-to-charge ratio (m/z). purdue.edu In the synthesis and subsequent reactions of this compound, MS can be employed to identify the target molecule, as well as any impurities, byproducts, or reaction intermediates.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide structural information. Characteristic fragmentation pathways for alcohols often involve the loss of a water molecule (M-18) or cleavage of the carbon-carbon bond adjacent to the oxygen (alpha-cleavage). libretexts.orgyoutube.comyoutube.com For pyrazine derivatives, fragmentation often involves the cleavage of the ring. diva-portal.orgnist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁺ | C₅H₅FN₂O⁺ | 128 |

| [M-H]⁺ | C₅H₄FN₂O⁺ | 127 |

| [M-H₂O]⁺ | C₅H₃FN₂⁺ | 110 |

| [M-CH₂OH]⁺ | C₄H₂FN₂⁺ | 97 |

| [C₄H₃N₂]⁺ | Pyrazinyl cation | 79 |

Note: These are predicted fragmentation patterns based on common fragmentation rules for alcohols and pyrazine derivatives. diva-portal.orgresearchgate.netnih.gov

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly effective for separating the components of a complex reaction mixture before their introduction into the mass spectrometer. This allows for the individual identification of each component, providing a comprehensive profile of the reaction. High-resolution mass spectrometry (HRMS) would enable the determination of the elemental composition of each ion, further confirming the identity of the observed species.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. spast.orgmdpi.com A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on its bond lengths, bond angles, and torsional angles.

This technique would unequivocally confirm the connectivity of the atoms and the geometry of the molecule. Of particular interest would be the planarity of the pyrazine ring and the orientation of the fluoromethanol (B1602374) substituent relative to the ring. The fluorine atom and the hydroxyl group can participate in various intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the packing of the molecules in the crystal lattice. beilstein-journals.orgnih.govmq.edu.au Understanding these interactions is crucial for predicting the physical properties of the solid material.

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 8.1 |

| β (°) | 105 |

| V (ų) | 598 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.42 |

Note: This is a hypothetical data set to illustrate the type of information obtained from an X-ray crystallography experiment. Actual values would be determined experimentally. nih.govresearchgate.netnih.gov

The detailed structural information obtained from X-ray crystallography can also be used to validate and refine theoretical models of the molecule's structure and conformation, providing a powerful synergy between experimental and computational chemistry.

Role of 3 Fluoropyrazin 2 Yl Methanol As a Versatile Chemical Building Block and Scaffold

Applications of (3-Fluoropyrazin-2-yl)methanol in Synthetic Organic Chemistry

The presence of a fluorine atom, a hydroxymethyl group, and a pyrazine (B50134) ring endows this compound with a rich and versatile reactivity profile. This allows for its utilization in a variety of synthetic transformations, positioning it as a key intermediate in the construction of more elaborate molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

While direct, large-scale applications of this compound as a precursor in the total synthesis of complex natural products are not yet extensively documented in publicly available literature, its potential is evident from the broader context of fluorinated pyrazine chemistry. The pyrazine core is a key pharmacophore in numerous biologically active compounds, and the introduction of a fluorine atom can significantly enhance their therapeutic properties. For instance, fluorinated pyrazine derivatives are being actively investigated for the development of novel antimalarial agents.

The hydroxymethyl group of this compound serves as a convenient handle for further functionalization. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of subsequent reactions such as Wittig reactions, reductive aminations, and amide bond formations. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce a diverse array of other functional groups.

The synthesis of various functionalized pyrazines for applications in drug discovery and materials science is an active area of research. The strategic placement of the fluorine atom in this compound can influence the reactivity of the pyrazine ring, potentially directing further substitutions to specific positions. This regiochemical control is a valuable asset in the multi-step synthesis of complex target molecules.

Ligand Design and Coordination Chemistry (if applicable to non-biological systems)

The pyrazine ring, with its two nitrogen atoms, is a well-established ligand in coordination chemistry. The presence of the hydroxymethyl group in this compound introduces an additional coordination site, allowing it to act as a bidentate or even a bridging ligand. The coordination chemistry of pyrazine derivatives is a rich field, with applications in catalysis, materials science, and bioinorganic chemistry.

While specific studies on the coordination complexes of this compound are not extensively reported, the behavior of analogous pyrazinylmethanol and pyrazole-based ligands provides valuable insights. The nitrogen atoms of the pyrazine ring can coordinate to a metal center, while the oxygen atom of the hydroxymethyl group can also participate in coordination, leading to the formation of stable chelate rings. The fluorine atom, with its strong electron-withdrawing nature, can modulate the electron density on the pyrazine ring, thereby influencing the coordination strength and the properties of the resulting metal complexes.

The potential for this compound to form coordination polymers and metal-organic frameworks (MOFs) is also an intriguing area for exploration. The ability of the ligand to bridge multiple metal centers could lead to the formation of extended structures with interesting porous, magnetic, or optical properties.

Theoretical and Synthetic Considerations for Fluorinated Pyrazine Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. The substitution of hydrogen with fluorine is a common and effective bioisosteric replacement that can lead to improved potency, selectivity, and pharmacokinetic properties.

Principles of Bioisosteric Replacement with Fluorinated Moieties from a Chemical Design Perspective

The introduction of a fluorine atom into a molecule can have profound effects on its physicochemical properties. From a chemical design perspective, the key principles of using fluorinated moieties as bioisosteres include:

Size and Shape: Fluorine is the smallest of the halogens and has a van der Waals radius similar to that of a hydrogen atom. This means that replacing a hydrogen with a fluorine atom generally does not lead to significant steric hindrance, allowing the modified molecule to still fit into the target binding site.

Electronegativity and Polarity: Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. This can lead to altered intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can in turn affect binding affinity and selectivity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and is generally resistant to metabolic cleavage. Replacing a metabolically labile hydrogen atom with a fluorine atom can block metabolic pathways, leading to an increased half-life and improved bioavailability of a drug.

pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can alter the ionization state of a molecule at physiological pH, which can impact its solubility, membrane permeability, and target interactions.

Conformational Effects: The introduction of fluorine can influence the conformational preferences of a molecule through steric and electronic effects. This can pre-organize the molecule into a bioactive conformation, leading to enhanced potency.

The following table summarizes the key physicochemical properties of fluorine that are relevant to its use in bioisosteric replacement:

| Property | Value/Description | Implication in Drug Design |

| Van der Waals Radius | 1.47 Å | Similar to hydrogen (1.20 Å), allowing for minimal steric perturbation. |

| Electronegativity (Pauling Scale) | 3.98 | Induces strong bond polarity, altering intermolecular interactions. |

| C-F Bond Energy | ~485 kJ/mol | High bond strength leads to increased metabolic stability. |

| Lipophilicity (Hansch-Fujita parameter, π) | +0.14 | Can increase lipophilicity, affecting membrane permeability and binding. |

Synthetic Strategies for Novel Pyrazine Bioisosteric Analogs of this compound

The synthesis of novel pyrazine bioisosteres based on the this compound scaffold can be approached through several synthetic strategies. These strategies often involve the modification of the existing functional groups or the construction of the fluorinated pyrazine ring from acyclic precursors.

One common approach is the functional group interconversion of the hydroxymethyl group. As mentioned earlier, this group can be oxidized to an aldehyde or a carboxylic acid, which can then be converted into a wide range of other functional groups that can act as bioisosteres for other functionalities. For example, the carboxylic acid can be converted to an amide, an ester, or a tetrazole, which are common bioisosteres for carboxylic acids.

Another strategy involves the modification of the pyrazine ring . Nucleophilic aromatic substitution reactions on the pyrazine ring can be used to introduce other substituents. The fluorine atom itself can also be displaced by a nucleophile under certain conditions, although this is generally more difficult than with other halogens.

The de novo synthesis of the fluorinated pyrazine ring provides the greatest flexibility in designing novel bioisosteres. This can be achieved through the condensation of α-dicarbonyl compounds with 1,2-diamines, a classic method for pyrazine synthesis. By using fluorinated building blocks in this condensation, a wide variety of fluorinated pyrazine derivatives can be accessed. For example, a patent describes a method for the synthesis of 3-fluoropyridine-2-methanol, a structural analog, from quinolinic acid, highlighting a potential route for the synthesis of the pyrazine counterpart.

Recent advances in synthetic methodology have also provided new tools for the synthesis of fluorinated heterocycles. These methods include late-stage fluorination techniques that allow for the introduction of a fluorine atom into a molecule at a late stage of the synthesis, which can be particularly useful for the rapid generation of analogs for structure-activity relationship studies.

The following table outlines some potential synthetic transformations for creating bioisosteric analogs from this compound:

| Starting Material | Reagents and Conditions | Product Functional Group | Bioisosteric for |

| This compound | 1. Oxidation (e.g., PCC, DMP) 2. Amine, reducing agent | Aminomethyl | Hydroxymethyl, Thiol |

| This compound | 1. Oxidation to carboxylic acid 2. Amide coupling | Amide | Carboxylic acid, Ester |

| This compound | 1. Conversion to halide 2. Nucleophilic substitution (e.g., NaN3, KCN) | Azide, Nitrile | Various polar groups |

Future Research Directions for 3 Fluoropyrazin 2 Yl Methanol

Advancements in Sustainable and Efficient Synthetic Methodologies

The future of synthesizing (3-Fluoropyrazin-2-yl)methanol will likely prioritize green and sustainable chemistry principles to address the shortcomings of many traditional fluorination methods, which can be energy-intensive and environmentally hazardous. researchgate.neteurekalert.org A significant area for advancement lies in the adoption of flow chemistry. pharmtech.comsciencedaily.comvapourtec.combeilstein-journals.orgrsc.org Flow microreactors offer precise control over reaction conditions, which is crucial for managing potentially exothermic fluorination reactions safely and efficiently. beilstein-journals.org This technology can lead to higher yields, improved purity, and reduced waste generation compared to conventional batch processes. pharmtech.comvapourtec.com

Another promising direction is the development of novel catalytic systems for direct C-H fluorination. This approach would be more atom-economical as it avoids the need for pre-functionalized starting materials. While palladium-catalyzed fluorination has shown some success, it has been less effective for heterocycles. cas.cn Future research could explore alternative metal catalysts or enzyme-catalyzed reactions to achieve regioselective fluorination of the pyrazine (B50134) ring under milder, more environmentally friendly conditions. rsc.org

The use of safer and more benign fluorinating reagents is also a critical aspect of sustainable synthesis. tandfonline.com Research into solid-state fluorinating reagents or the use of aqueous media for fluorination reactions challenges the traditional view that these reactions must be conducted under harsh, anhydrous conditions. researchgate.netrsc.org

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Approach | Key Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, improved yield and purity, reduced waste. pharmtech.comvapourtec.com | Optimization of reactor design and reaction conditions for continuous production. |

| Direct C-H Fluorination | Atom economy, simplified synthetic route. | Development of novel catalysts (e.g., non-palladium based, enzymatic) for regioselective fluorination. cas.cnrsc.org |

| Green Fluorinating Agents | Reduced toxicity and environmental impact. tandfonline.com | Exploration of solid-state reagents and aqueous reaction media. researchgate.netrsc.org |

In-depth Computational Modeling and Mechanistic Studies

To unlock the full potential of this compound, a deeper understanding of its electronic structure, reactivity, and reaction mechanisms is essential. Computational quantum chemistry, particularly Density Functional Theory (DFT), will be a powerful tool in this endeavor. tandfonline.comemerginginvestigators.org DFT calculations can provide valuable insights into various chemical phenomena, including reactivity trends and physicochemical properties. tandfonline.com For instance, computational studies can elucidate how the fluorine atom influences the electron distribution in the pyrazine ring, thereby affecting its reactivity and the stability of reaction intermediates. emerginginvestigators.org

Mechanistic studies will be crucial for optimizing existing synthetic methods and designing new chemical transformations. For example, a detailed investigation of the nucleophilic aromatic substitution (SNAr) mechanism, a common reaction for fluorinated aromatics, could reveal whether it proceeds through a traditional two-step Meisenheimer complex or a concerted mechanism. nih.govmasterorganicchemistry.comrsc.orgresearchgate.net This knowledge is vital for predicting reaction outcomes and designing more efficient synthetic protocols.

Combining experimental techniques with computational modeling can provide a comprehensive picture of reaction pathways. nih.gov For example, kinetic studies can be used to validate the predictions of computational models and to identify rate-determining steps in a reaction sequence. researchgate.net

Table 2: Focus Areas for Computational and Mechanistic Studies

| Research Area | Key Objectives | Methodologies |

| Electronic Structure Analysis | Understand the influence of the fluorine substituent on the molecule's properties. | Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM). tandfonline.com |

| Reaction Mechanism Elucidation | Determine the pathways of key reactions (e.g., SNAr). nih.govmasterorganicchemistry.comrsc.orgresearchgate.net | Kinetic studies, isotopic labeling, computational modeling. researchgate.net |

| Predictive Modeling | Guide the development of new synthetic methods and applications. | Computational prediction of reactivity, stability, and spectral properties. researchgate.net |

Exploration of Novel Chemical Transformations and Materials Science Applications

The unique properties of this compound, stemming from the presence of the fluorine atom and the pyrazine ring, make it an attractive building block for novel chemical transformations and advanced materials. researchgate.nettandfonline.comresearchgate.netnbinno.com

In the realm of materials science, the incorporation of fluorinated moieties can significantly impact the electronic and photophysical properties of organic materials. rsc.orgrsc.orgnih.gov This opens up possibilities for using this compound derivatives in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.com The fluorine atom can lower the HOMO and LUMO energy levels, facilitating electron injection and improving the material's stability. rsc.orgrsc.org

Furthermore, the nitrogen atoms in the pyrazine ring and the hydroxyl group provide potential coordination sites for the construction of metal-organic frameworks (MOFs). mdpi.comresearchgate.netnih.govsemanticscholar.orgdigitellinc.com The introduction of fluorine into the organic linker can modify the properties of the resulting MOF, such as its porosity and affinity for certain molecules, which could be beneficial for applications in gas storage and separation. mdpi.comnih.gov

The reactivity of the C-F bond can also be exploited for novel chemical transformations, allowing for the synthesis of a diverse range of pyrazine derivatives that may have applications in medicinal chemistry and agrochemicals. nih.govresearchgate.netmdpi.comresearchgate.net

Table 3: Potential Applications in Materials Science and Novel Transformations

| Application Area | Rationale for Using this compound | Potential Benefits |

| Organic Electronics | Fluorine's ability to tune electronic properties. rsc.orgrsc.org | Enhanced electron injection and stability in OLEDs and OFETs. nbinno.com |

| Metal-Organic Frameworks (MOFs) | Coordination sites on the pyrazine ring and hydroxyl group. mdpi.comresearchgate.netnih.govsemanticscholar.orgdigitellinc.com | Tailored porosity and functionality for gas storage and separation. mdpi.comnih.gov |

| Novel Chemical Synthesis | Reactivity of the C-F bond and the pyrazine core. nih.govresearchgate.netmdpi.comresearchgate.net | Access to a wider range of functionalized pyrazine derivatives for various applications. |

Q & A

Q. What are the common synthetic routes for preparing (3-Fluoropyrazin-2-yl)methanol, and what factors influence the choice of fluorination reagent?

- Methodological Answer : A typical synthesis involves halogenation of pyrazine derivatives followed by fluorination. For example, 3-chloropyrazin-2-ylmethanol can be fluorinated using potassium fluoride (KF) in polar aprotic solvents like DMSO under controlled heating (80–100°C). The choice of fluorination reagent (e.g., KF vs. CsF) depends on reactivity and solubility: KF is cost-effective but requires high temperatures, while crown ethers or phase-transfer catalysts improve CsF efficiency. Post-fluorination, reduction of intermediates (e.g., esters to alcohols) may require LiAlH4 or NaBH4, with careful quenching to avoid over-reduction .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : and NMR identify fluorine substitution patterns and hydrogen environments. For instance, the fluorine atom at C3 deshields adjacent protons, causing distinct splitting patterns.

- HRMS : High-resolution mass spectrometry confirms molecular weight and isotopic patterns.

- IR : O-H stretching (~3200–3600 cm) and C-F vibrations (~1100–1250 cm) validate functional groups.

Cross-validation with X-ray crystallography or computational DFT-based chemical shift predictions resolves ambiguities .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?